(R)-5-Chloro Naproxen is a chiral compound derived from Naproxen, a nonsteroidal anti-inflammatory drug widely used for its analgesic and anti-inflammatory properties. The compound is notable for its potential applications in pharmaceutical synthesis and as an active ingredient in various therapeutic formulations. Its unique structure and properties make it a valuable building block in organic chemistry.
(R)-5-Chloro Naproxen can be synthesized from Naproxen through chlorination processes, which introduce a chlorine atom at the 5-position of the naphthalene ring. This modification enhances its pharmacological profile and allows for the exploration of its enantiomers in medicinal chemistry. The compound's chemical identity is represented by the CAS number 92471-86-8.
(R)-5-Chloro Naproxen falls under the classification of nonsteroidal anti-inflammatory drugs (NSAIDs) and is categorized as a chiral building block due to its specific stereochemistry. It is structurally related to other NSAIDs and exhibits similar mechanisms of action.
The synthesis of (R)-5-Chloro Naproxen typically involves several key steps:
The chlorination reaction is typically performed under controlled conditions to ensure selectivity and minimize side reactions. The use of chiral catalysts can significantly improve the enantioselectivity of the synthesis process, yielding predominantly (R)-5-Chloro Naproxen.
(R)-5-Chloro Naproxen possesses a complex molecular structure characterized by:
The structural elucidation can be supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques confirm the presence of functional groups and provide insights into molecular interactions.
(R)-5-Chloro Naproxen can participate in several chemical reactions:
These reactions are typically carried out using standard organic chemistry techniques, including controlling reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yields and selectivity.
(R)-5-Chloro Naproxen exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the synthesis of prostaglandins—lipid compounds involved in mediating inflammation, pain, and fever.
Relevant data from studies indicate that (R)-5-Chloro Naproxen maintains its efficacy across various formulations while exhibiting favorable pharmacokinetic properties similar to those of its parent compound, Naproxen.
(R)-5-Chloro Naproxen finds applications in:
The compound's versatility makes it an important subject of study within medicinal chemistry and pharmaceutical development.
(R)-5-Chloro Naproxen, chemically designated as (2R)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid, represents a halogenated derivative of naproxen with specific stereochemical significance. This compound features a single chiral center at the C2 position of the propanoic acid side chain, adopting the R-configuration. The molecular structure incorporates a chlorine atom at the C5 position of the naphthalene ring system, adjacent to the methoxy group at C6. This structural modification significantly alters the molecule's electronic properties and steric profile compared to the parent naproxen molecule [2] [8].
Table 1: Fundamental Chemical Identifiers of (R)-5-Chloro Naproxen
Property | Value |
---|---|
CAS Registry Number | 92471-86-8 |
IUPAC Name | (2R)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid |
Molecular Formula | C₁₄H₁₃ClO₃ |
Molecular Weight | 264.70 g/mol |
Chiral Center Configuration | R at C2 position |
Key Functional Groups | Carboxylic acid, methoxy ether, chloro-substituted naphthalene |
The presence of the chlorine atom introduces increased molecular polarity and enhances electron-withdrawing characteristics in the naphthalene system. These alterations significantly impact the compound's chromatographic behavior, solubility profile, and crystalline packing arrangements compared to unsubstituted naproxen enantiomers. The chiral environment created by the R-configuration results in distinct three-dimensional spatial orientation of functional groups, which governs its molecular recognition properties in biological systems and analytical matrices [2] [7].
Synthetic approaches to (R)-5-Chloro Naproxen typically involve multi-step processes that preserve the chiral integrity at the asymmetric center. One documented method employs a chiral pool strategy starting from naproxen racemate, involving sequential demethylation under acidic conditions (using hydrobromic acid at 70-100°C), followed by nucleophilic displacement with 3-bromo-2,2-dimethyl-1-propanol in the presence of an acid-binding agent such as cesium carbonate. This method yields the target compound with HPLC purity ≥98.0%, making it suitable as an impurity reference standard [5].
Table 2: Synthesis Methods for (R)-5-Chloro Naproxen
Synthetic Route | Key Reagents/Conditions | Yield/Purity | Application |
---|---|---|---|
Demethylation/Alkylation of Racemate | HBr (70-100°C); 3-Bromo-2,2-dimethyl-1-propanol; Cs₂CO₃ in DMF | ≥98.0% HPLC purity | Impurity reference standard production [5] |
Chiral Resolution of Halogenated Racemate | Chiral chromatography or enzymatic resolution | Varies | Research-scale preparation |
Stereoselective Synthesis | Chiral auxiliaries or catalysts | Not specified | Methodological studies |
Analytical characterization employs orthogonal techniques to confirm structure and enantiopurity: Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms proton environments and substitution patterns; High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., polysaccharide-based columns) verifies enantiomeric purity; Specific rotation measurements ([α]/D) provide optical activity confirmation. These rigorous characterization protocols ensure reliable standardization for analytical applications [5] [6].
(R)-5-Chloro Naproxen functions as a critical process-related impurity in naproxen active pharmaceutical ingredients (APIs), arising primarily during synthetic manufacturing. Its formation occurs through several potential pathways: halogenation side reactions during naproxen synthesis, impurities in starting materials (particularly naphthalene derivatives), or through specific degradation mechanisms under forcing conditions. The presence of this impurity, even at trace levels, necessitates stringent control due to its structural similarity to the active pharmaceutical ingredient [5] [8].
Pharmaceutical quality control frameworks classify (R)-5-Chloro Naproxen as a specified impurity requiring identification thresholds typically set at 0.10% and qualification thresholds at 0.15%, consistent with ICH Q3A(R2) guidelines for new drug substances. Its control strategy involves rigorous analytical monitoring throughout the manufacturing process, particularly during final crystallization steps where purification occurs. Regulatory submissions for naproxen-containing medications must include detailed validation data demonstrating the capability to detect, identify, and quantify this specific impurity [8].
Table 3: Analytical Methods for Detecting (R)-5-Chloro Naproxen Impurity
Analytical Technique | Conditions/Parameters | Detection Capability | Reference |
---|---|---|---|
Reversed-Phase HPLC with UV Detection | Lux Amylose-1 column; MeOH:H₂O:HOAc (85:15:0.1); 0.65 mL/min | Resolution (Rs) ≥3.21; LOD ~0.02% | [1] |
Chiral Stationary Phase HPLC | Polysaccharide-based CSPs; PO or RP modes | Enantioselective separation | [1] [3] |
Voltammetric Sensing | N-Tosylproline functionalized chitosan/rGO modified electrode | Enantioselective recognition | [9] |
CE-MS/MS | Chiral ionic liquid additives | High sensitivity in complex matrices | [3] |
The impurity's significance extends beyond mere presence quantification. As a structural analog of naproxen featuring both chiral discrimination elements and altered hydrophobicity, (R)-5-Chloro Naproxen presents particular challenges during chiral separation methodologies. Its behavior in chromatographic systems often differs significantly from the parent compound, potentially co-eluting with other process impurities or even the main enantiomer if method development is suboptimal. This necessitates extensive method validation including forced degradation studies demonstrating stability-indicating capabilities and resolution from other potential impurities [1] [8].
Modern quality control laboratories employ (R)-5-Chloro Naproxen as a system suitability marker during routine analysis of naproxen APIs. Its well-characterized chromatographic behavior serves as a quality benchmark for column performance and method robustness. Furthermore, batch-to-batch consistency in impurity profiles, including controlled levels of this chlorinated impurity, provides essential data for demonstrating manufacturing process validation and control [6] [8].
(R)-5-Chloro Naproxen serves as a valuable molecular probe for investigating chiral recognition mechanisms in separation science. Its structural features—combining a halogen atom with the chiral center and extended aromatic system—create distinctive interactions with chiral stationary phases. Studies employing polysaccharide-based columns (e.g., Lux Amylose-1) have demonstrated that halogen substitution significantly influences retention behavior and enantioselectivity through both steric and electronic effects. These investigations provide fundamental insights into the supramolecular interactions governing chiral discrimination, informing column selection and mobile phase optimization strategies for structurally related profens [1] [3].
The impurity plays a crucial role in advancing regulatory science concerning stereochemical impurities. Regulatory agencies including the FDA and EMA emphasize rigorous control strategies for chiral impurities in single-enantiomer drugs. (R)-5-Chloro Naproxen represents a case study in impurity qualification, demanding thorough assessment of its potential biological activity despite structural similarity to the API. While comprehensive toxicological data specific to this impurity remains limited, structural alerts (including the aryl chloride moiety) necessitate caution, driving analytical requirements for ultra-trace detection capabilities in pharmaceutical matrices [3] [10].
Table 4: Significance in Regulatory and Environmental Contexts
Domain | Significance of (R)-5-Chloro Naproxen | Implications |
---|---|---|
Pharmaceutical Regulation | Model compound for chiral impurity control strategies | Demonstrates need for enantioselective analytical methods in quality control |
Environmental Monitoring | Marker for stereoselective degradation in WWTPs | Reveals microbial enantioselectivity in environmental compartments [4] |
Forensic Chemistry | Indicator of synthesis routes in illicit manufacturing | Assists in profiling drug sources and trafficking routes [10] |
Green Chemistry | Challenge for waste stream management in API manufacturing | Drives development of sustainable purification technologies |
Environmental monitoring studies have revealed the compound's relevance in ecological stereochemistry. Research demonstrates that halogenated chiral pharmaceuticals undergo stereoselective microbial degradation in wastewater treatment plants (WWTPs) and aquatic environments. The persistence and transformation of (R)-5-Chloro Naproxen relative to its enantiomeric counterparts provides valuable data for environmental risk assessments. This differential behavior necessitates enantioselective analytical methods for accurate ecotoxicological profiling, as traditional non-chiral analyses may underestimate environmental impact [4].
The compound contributes significantly to forensic pharmaceutical analysis through impurity profiling. The detection and quantification of (R)-5-Chloro Naproxen in seized counterfeit medications or environmental samples can serve as a chemical fingerprint indicating specific synthetic routes or manufacturing sources. This application aligns with emerging forensic methodologies that utilize chiral impurity patterns to establish linkages between illicit drug manufacturing locations and distributed products [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1